![molecular formula C23H22Cl2N2OS B6516991 3-(2,4-dichlorophenyl)-8-methyl-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899910-48-6](/img/structure/B6516991.png)
3-(2,4-dichlorophenyl)-8-methyl-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
“3-(2,4-dichlorophenyl)-8-methyl-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione” is also known as Spirodiclofen . It is a selective, non-systemic acaricide from the new chemical class of tetronic acid derivatives . It shows activity against all developmental stages of female adults of tetranychid mite species such as the two-spotted spider mite Tetranychus urticae .
Molecular Structure Analysis
The molecular formula of Spirodiclofen is C21H24Cl2O4 . The InChI string representation of its structure isInChI=1S/C21H24Cl2O4/c1-4-20(2,3)19(25)26-17-16(14-9-8-13(22)12-15(14)23)18(24)27-21(17)10-6-5-7-11-21/h8-9,12H,4-7,10-11H2,1-3H3
. Physical And Chemical Properties Analysis
Spirodiclofen has a molecular weight of 411.32 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-8-methyl-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2OS/c1-14-3-5-16(6-4-14)21(28)27-22(29)20(18-8-7-17(24)13-19(18)25)26-23(27)11-9-15(2)10-12-23/h3-8,13,15H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZWLXJQRDMGEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)C)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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